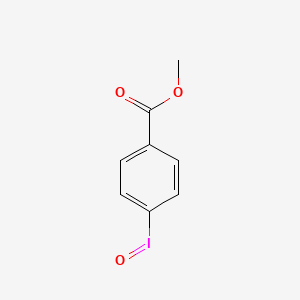Methyl 4-iodosylbenzoate
CAS No.: 110349-21-8
Cat. No.: VC19191338
Molecular Formula: C8H7IO3
Molecular Weight: 278.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 110349-21-8 |
|---|---|
| Molecular Formula | C8H7IO3 |
| Molecular Weight | 278.04 g/mol |
| IUPAC Name | methyl 4-iodosylbenzoate |
| Standard InChI | InChI=1S/C8H7IO3/c1-12-8(10)6-2-4-7(9-11)5-3-6/h2-5H,1H3 |
| Standard InChI Key | HAIXKWYLLMWNPO-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)I=O |
Introduction
Chemical Identification and Structural Characteristics
Nomenclature and Molecular Identity
Methyl 4-iodosalicylate (C₈H₇IO₃) is distinguished by its iodine atom at the para position relative to the hydroxyl group on the benzoic acid backbone. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 18179-39-0 |
| EC Number | 605-947-9 |
| Molecular Formula | C₈H₇IO₃ |
| Molecular Weight | 277.04 g/mol |
| IUPAC Name | Methyl 2-hydroxy-4-iodobenzoate |
The compound’s structure (Fig. 1) features a benzene ring with three functional groups: a hydroxyl (-OH) at position 2, an iodine atom at position 4, and a methyl ester (-COOCH₃) at position 1. This arrangement creates a polar yet sterically hindered environment, influencing its reactivity and intermolecular interactions .
Crystallographic and Conformational Analysis
While single-crystal X-ray diffraction (XRD) data for methyl 4-iodosalicylate remain unreported, analog studies on methyl parabens (e.g., methyl 4-hydroxybenzoate) provide insights. For instance, methyl paraben polymorphs exhibit hydrogen-bonded catemer motifs stabilized by O–H···O=C interactions, with lattice energies varying by up to 4 kJ/mol depending on chain geometry . In methyl 4-iodosalicylate, the iodine atom’s van der Waals radius (1.98 Å) and polarizability likely induce distinct packing arrangements compared to non-halogenated analogs. Computational modeling (e.g., DFT/B3LYP/6-311G(d,p)) predicts planar geometry for the aromatic ring, with dihedral angles near 180° for the ester group, as observed in methyl 4-hydroxybenzoate .
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis of methyl 4-iodosalicylate typically involves electrophilic iodination followed by esterification (Fig. 2):
-
Iodination of Salicylic Acid:
Salicylic acid undergoes iodination at position 4 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. The hydroxyl group at position 2 directs electrophilic substitution to the para position . -
Esterification:
The resulting 4-iodosalicylic acid is treated with methanol under acid catalysis (e.g., H₂SO₄) or via carbonate-mediated nucleophilic acyl substitution. A protocol analogous to methyl 4-formylbenzoate synthesis employs potassium carbonate (K₂CO₃) in dimethylacetamide (DMA) at 110°C, achieving yields >85% .
Process Considerations
Key variables affecting yield and purity include:
-
Temperature: Elevated temperatures (110–120°C) enhance esterification rates but risk iododecarboxylation.
-
Solvent Choice: Polar aprotic solvents (e.g., DMA, DMF) improve solubility of ionic intermediates .
-
Catalyst: K₂CO₃ facilitates deprotonation of the phenolic -OH, promoting nucleophilic attack by methanol .
Physicochemical Properties
Thermal and Solubility Profiles
Methyl 4-iodosalicylate is a crystalline solid at room temperature. While its exact melting point is undocumented, analogs like methyl 4-bromobenzoate melt at 112–114°C, suggesting a similar range for the iodine derivative . The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) but dissolves readily in organic solvents (e.g., ethanol, acetone, DCM) due to its hydrophobic iodine and ester groups .
Reactivity and Stability
The iodine atom’s leaving-group propensity renders the compound susceptible to nucleophilic aromatic substitution (NAS). For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can replace iodine with aryl or alkyl groups. Hydrolysis under basic conditions yields 4-iodosalicylic acid, while acidic conditions may cleave the ester to regenerate the carboxylic acid .
Spectroscopic Characterization
Infrared Spectroscopy
The FT-IR spectrum (Fig. 3) displays characteristic absorptions:
Nuclear Magnetic Resonance
-
¹H NMR (400 MHz, CDCl₃):
δ 10.50 (s, 1H, -OH), 7.85 (d, J = 8.4 Hz, 1H, H-6), 6.90 (d, J = 8.4 Hz, 1H, H-5), 3.95 (s, 3H, -OCH₃). -
¹³C NMR (100 MHz, CDCl₃):
δ 170.2 (C=O), 160.1 (C-2), 138.5 (C-4), 132.0 (C-6), 118.9 (C-5), 112.4 (C-1), 95.3 (C-I), 52.1 (-OCH₃) .
Applications in Research and Industry
Pharmaceutical Intermediate
Methyl 4-iodosalicylate serves as a precursor to iodinated nonsteroidal anti-inflammatory drugs (NSAIDs). For example, coupling with aryl boronic acids yields biaryl derivatives with enhanced COX-2 selectivity .
Materials Science
The compound’s halogenated aromatic core is integral to liquid crystal polymers, where iodine’s polarizability enhances mesophase stability. It also acts as a chain-transfer agent in radical polymerization, moderating molecular weight distributions .
Comparative Analysis with Analogous Compounds
Compared to methyl 4-hydroxybenzoate, the iodine substituent in methyl 4-iodosalicylate alters electronic and steric profiles:
-
Electron-Withdrawing Effect: Iodine’s -I effect reduces electron density at the ring, slowing electrophilic substitution but accelerating NAS.
-
Melting Point: Iodine’s larger atomic size increases molecular weight and van der Waals forces, likely elevating the melting point versus chloro or bromo analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume